molecular formula C6H7Cl2NO3S B13176045 4-Chloro-3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride

4-Chloro-3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B13176045
M. Wt: 244.09 g/mol
InChI Key: LGGQNDIGBFWDNJ-UHFFFAOYSA-N
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Description

4-Chloro-3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chloro group, an isopropyl group, and a sulfonyl chloride group attached to an oxazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Sulfonylation: The sulfonyl chloride group can be introduced by reacting the oxazole derivative with chlorosulfonic acid (HSO₃Cl) or sulfuryl chloride (SO₂Cl₂).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl chloride group.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of sulfonic acids or other oxidized products.

    Hydrolysis: Formation of sulfonic acids.

Scientific Research Applications

4-Chloro-3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride involves its reactivity with various biological molecules. The sulfonyl chloride group can react with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. This reactivity can be exploited in the design of inhibitors or probes for biological studies.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(propan-2-yl)-1,2-oxazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.

    3-(Propan-2-yl)-1,2-oxazole-5-sulfonyl chloride: Lacks the chloro group.

    4-Chloro-1,2-oxazole-5-sulfonyl chloride: Lacks the isopropyl group.

Properties

Molecular Formula

C6H7Cl2NO3S

Molecular Weight

244.09 g/mol

IUPAC Name

4-chloro-3-propan-2-yl-1,2-oxazole-5-sulfonyl chloride

InChI

InChI=1S/C6H7Cl2NO3S/c1-3(2)5-4(7)6(12-9-5)13(8,10)11/h3H,1-2H3

InChI Key

LGGQNDIGBFWDNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=C1Cl)S(=O)(=O)Cl

Origin of Product

United States

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